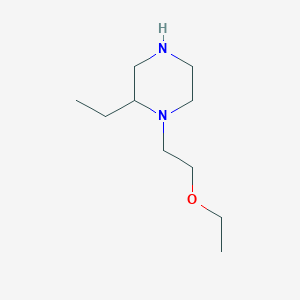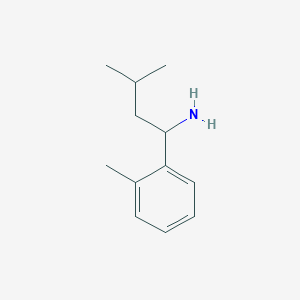
3-甲基-1-(2-甲基苯基)丁烷-1-胺
描述
3-Methyl-1-(2-methylphenyl)butan-1-amine is an organic compound with the molecular formula C12H19N and a molecular weight of 177.29 g/mol . It is a liquid at room temperature and has a density of 0.9206 g/cm³ . This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
科学研究应用
3-Methyl-1-(2-methylphenyl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms involving amine groups.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
Target of Action
It’s known that amines often interact with various receptors in the body, including neurotransmitter receptors .
Mode of Action
Amines can act as bases, accepting protons from other molecules, or as nucleophiles, donating electron pairs to electrophiles . This can lead to various chemical reactions, including the formation of new bonds and the breaking of existing ones .
Biochemical Pathways
Amines are involved in a wide range of biochemical processes, including the synthesis of proteins, hormones, and neurotransmitters .
Pharmacokinetics
Amines are generally well-absorbed in the body due to their polarity and can be distributed throughout the body, including crossing the blood-brain barrier . They can be metabolized by various enzymes, including monoamine oxidases and cytochrome P450 enzymes .
Result of Action
Amines can have various effects depending on their specific structure and the receptors they interact with .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-methylphenyl)butan-1-amine typically involves the reaction of 2-methylbenzyl chloride with 3-methylbutan-1-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of 3-Methyl-1-(2-methylphenyl)butan-1-amine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH .
化学反应分析
Types of Reactions
3-Methyl-1-(2-methylphenyl)butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines.
相似化合物的比较
Similar Compounds
3-Methyl-1-phenylbutan-1-amine: Similar structure but lacks the methyl group on the phenyl ring.
2-Methyl-1-phenylbutan-1-amine: Similar structure but the methyl group is on the butan-1-amine chain instead of the phenyl ring.
Uniqueness
3-Methyl-1-(2-methylphenyl)butan-1-amine is unique due to the presence of both a methyl group on the phenyl ring and the butan-1-amine chain. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications .
属性
IUPAC Name |
3-methyl-1-(2-methylphenyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(2)8-12(13)11-7-5-4-6-10(11)3/h4-7,9,12H,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSPINKVLBVMGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylpropanamide](/img/structure/B1422905.png)
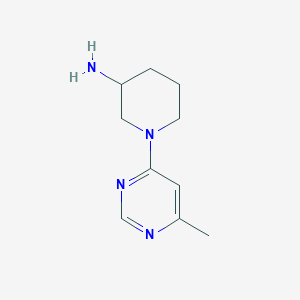
![2-[(Oxolan-3-yl)methoxy]ethan-1-amine](/img/structure/B1422907.png)

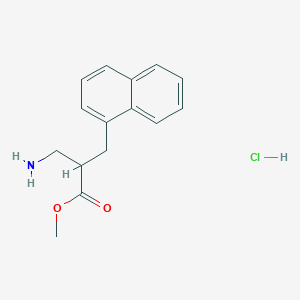
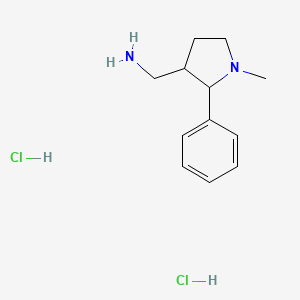
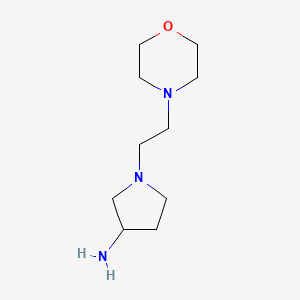
![2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1422915.png)
![2-chloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)acetamide](/img/structure/B1422917.png)
![2-chloro-N-[1-(2-ethoxyphenyl)propyl]acetamide](/img/structure/B1422919.png)
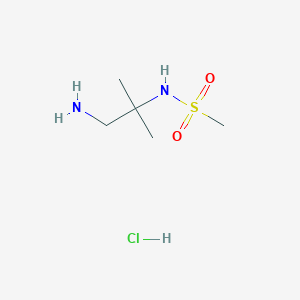
![2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B1422923.png)

